5-Methoxy-4-methyl-2-(2-naphthyloxy)pyrimidine
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Overview
Description
5-Methoxy-4-methyl-2-(2-naphthyloxy)pyrimidine is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of pyrimidines has been described in numerous methods .Molecular Structure Analysis
The molecular structure of this compound is characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives have been studied extensively. For instance, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives with broad functional group tolerance .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be found in various chemical databases .Scientific Research Applications
Antiviral Activity
5-Methoxy-4-methyl-2-(2-naphthyloxy)pyrimidine derivatives have been explored for their antiviral properties. For instance, 2,4-Diamino-6-hydroxypyrimidines substituted at the 5th position with various groups, including methyl, have shown potential in inhibiting retrovirus replication in cell culture. Specifically, a 5-methyl derivative demonstrated significant inhibitory effects against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus-induced cytopathicity in cell culture (Hocková et al., 2003).
Herbicidal Activity
Certain pyrimidine derivatives, including those with a methoxy group, have been synthesized for herbicidal purposes. These compounds were found to exhibit good inhibition activities against specific plants, such as Brassica napus (rape) and Echinochloa crusgalli (barnyard grass), demonstrating their potential as herbicides (Zhu et al., 2021).
Synthesis and Characterization
The synthesis and characterization of pyrimidine derivatives have been a focus of several studies. Research has explored the production of various pyrimidine compounds, including those with methoxy groups, for different scientific applications. These studies often involve the synthesis of intermediate compounds, which are crucial for the development of more complex molecules (Liu Guo-ji, 2009).
Antibacterial and Antitumor Properties
Research into naphthyl substituted cyclopenta[d]pyrimidine compounds has shown that their conformation significantly influences their biological activities, such as microtubule depolymerizing effects and antitumor activities. These studies highlight the potential of these compounds in developing new therapies for cancer and other diseases (Xiang et al., 2020).
Mechanism of Action
The mechanism of action of pyrimidine derivatives is often associated with their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Safety and Hazards
Properties
IUPAC Name |
5-methoxy-4-methyl-2-naphthalen-2-yloxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-15(19-2)10-17-16(18-11)20-14-8-7-12-5-3-4-6-13(12)9-14/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICFXVMNCLUDLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1OC)OC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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